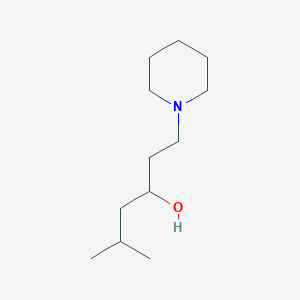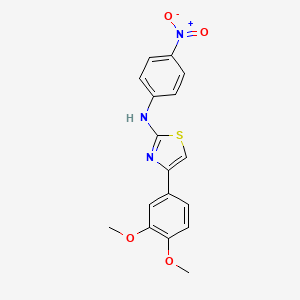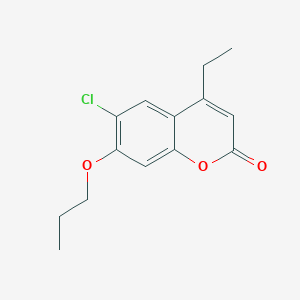
5-methyl-1-(1-piperidinyl)-3-hexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-1-(1-piperidinyl)-3-hexanol, also known as MPHP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that have stimulant effects on the central nervous system. MPHP is a relatively new compound that has gained popularity among researchers due to its unique chemical structure and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-methyl-1-(1-piperidinyl)-3-hexanol involves its interaction with the dopamine and norepinephrine transporters. It acts as a reuptake inhibitor, which means that it blocks the reuptake of dopamine and norepinephrine into the presynaptic neuron, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the postsynaptic neuron, leading to the stimulant effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cathinones. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, energy, and euphoria. However, it can also cause adverse effects such as anxiety, paranoia, and cardiovascular effects such as tachycardia and hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-1-(1-piperidinyl)-3-hexanol in lab experiments is its unique chemical structure, which allows for the study of the mechanisms of action of dopamine and norepinephrine transporters. However, one limitation is that it is a relatively new compound and its long-term effects are not well understood. Additionally, its potential for abuse and addiction may limit its use in certain types of research.
Zukünftige Richtungen
There are several future directions for research on 5-methyl-1-(1-piperidinyl)-3-hexanol. One area of interest is its potential use in the treatment of neurological and psychiatric disorders such as depression and addiction. Another area of interest is the development of new compounds based on the structure of this compound that may have improved therapeutic potential and fewer adverse effects. Finally, further research is needed to fully understand the long-term effects of this compound and its potential for abuse and addiction.
Synthesemethoden
The synthesis of 5-methyl-1-(1-piperidinyl)-3-hexanol involves the reaction of 4-methylpropiophenone with piperidine in the presence of reducing agents such as lithium aluminum hydride or sodium borohydride. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-methyl-1-(1-piperidinyl)-3-hexanol has been studied extensively for its potential applications in scientific research. It has been shown to have affinity for the dopamine and norepinephrine transporters, which are important targets for the treatment of various neurological and psychiatric disorders such as depression, ADHD, and addiction. This compound has also been studied for its potential use as a tool in neuroscience research to study the mechanisms of action of these transporters.
Eigenschaften
IUPAC Name |
5-methyl-1-piperidin-1-ylhexan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-11(2)10-12(14)6-9-13-7-4-3-5-8-13/h11-12,14H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRNPOHBBAZHDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCN1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5159055.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-1-propyl-4-piperidinamine](/img/structure/B5159058.png)
![3-ethyl-5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5159064.png)
![N-benzyl-1-[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B5159080.png)

![6-(2,4-dichlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5159096.png)
![5,5'-[dithiobis(methylene)]bis[4-(hydroxymethyl)-2-methyl-3-pyridinol] dihydrochloride dihydrate](/img/structure/B5159103.png)
amine oxalate](/img/structure/B5159109.png)
![isopropyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5159113.png)
![2-(5-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5159120.png)

![1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B5159125.png)